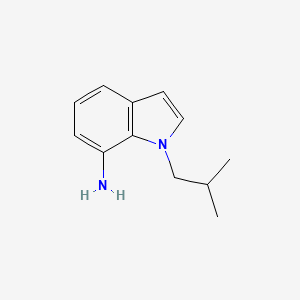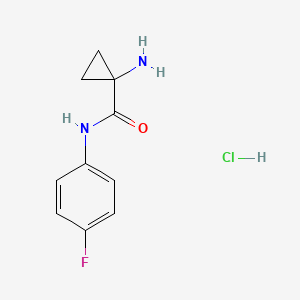
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride
Descripción general
Descripción
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1803600-13-6 . It has a molecular weight of 230.67 and its IUPAC name is 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O.ClH/c11-7-1-3-8(4-2-7)13-9(14)10(12)5-6-10;/h1-4H,5-6,12H2,(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not available in the retrieved documents.Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- A study by Zhou et al. (2021) describes the synthesis of a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, using a multi-step nucleophilic substitution reaction and ester hydrolysis, confirming the structure through NMR and MS spectrum analysis (Zhou et al., 2021).
Antiproliferative Activity
- Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)- N -(4-methoxyphenyl)cyclopropane-1-carboxamide and found significant inhibitory activity against cancer cell lines, demonstrating its potential in anticancer applications (Lu et al., 2021).
Chemical Characterization
- McLaughlin et al. (2016) identified and characterized a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, providing extensive analytical characterization including chromatographic, spectroscopic, and mass spectrometric analysis (McLaughlin et al., 2016).
Spectral Linearity Analysis
- Thirunarayanan and Sekar (2013) conducted a study on derivatives of a similar compound, analyzing spectral data such as infrared and NMR chemical shifts, which is crucial for understanding the compound's chemical properties (Thirunarayanan & Sekar, 2013).
Potential Antidepressant Properties
- Bonnaud et al. (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including compounds structurally similar to 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride, and evaluated them as potential antidepressants (Bonnaud et al., 1987).
Cysteine Derivatives Incorporation
- Nötzel et al. (2001) explored the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, which may have implications for understanding the biochemical behavior of 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride (Nötzel et al., 2001).
Kinase Inhibitor Development
- Schroeder et al. (2009) developed substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective kinase inhibitors. This research indicates potential therapeutic applications of similar compounds (Schroeder et al., 2009).
Antitumor and DFT Analysis
- Another study by Lu et al. (2020) synthesized an indazole derivative structurally related to 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride and conducted antitumor activity analysis and Density Functional Theory (DFT) calculations, providing insights into the compound's antitumor potential and electronic properties (Lu et al., 2020).
Fluorinated Analogs Synthesis
- Sloan and Kirk (1997) described the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a process relevant to understanding the synthesis and properties of fluorinated analogs like 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride (Sloan & Kirk, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-7-1-3-8(4-2-7)13-9(14)10(12)5-6-10;/h1-4H,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZBXCPBWRWTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



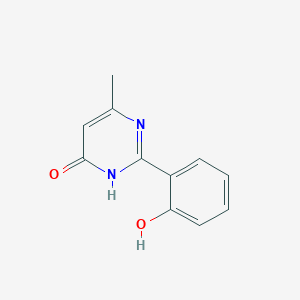
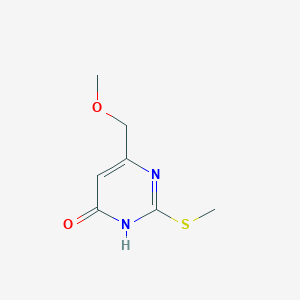
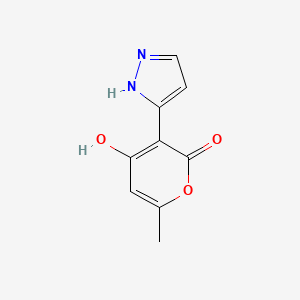
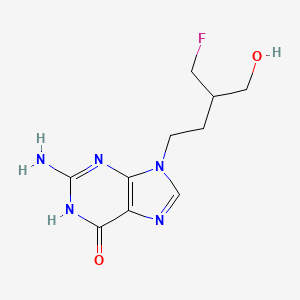
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
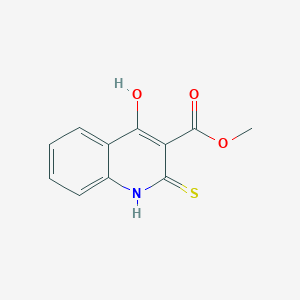
![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
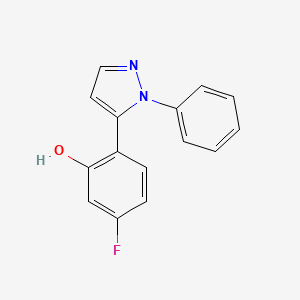
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)

